Docetaxel hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

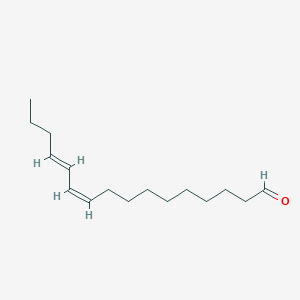

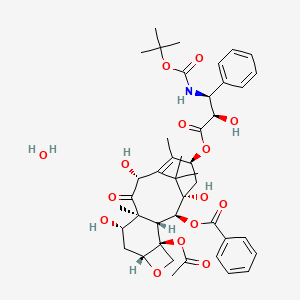

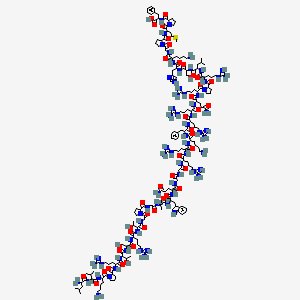

Docetaxel hydrate is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various types of cancer, including breast, ovarian, and non-small cell lung cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . This compound works by binding to microtubules, preventing cell division, and promoting cell death .

Mechanism of Action

Docetaxel hydrate, also known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate, is a potent antineoplastic agent used in the treatment of various cancers .

Target of Action

The primary target of docetaxel is microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Docetaxel interacts with its target by binding to microtubules . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This interaction prevents the normal function of microtubule growth and disrupts the cell’s ability to use its cytoskeleton in a flexible manner .

Biochemical Pathways

The binding of docetaxel to microtubules leads to the suppression of microtubule dynamic assembly and disassembly . This disruption of normal cell division processes results in a sustained mitotic block at the metaphase-anaphase boundary . This blockage disrupts many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .

Pharmacokinetics

Docetaxel exhibits linear pharmacokinetics consistent with a three-compartment model . It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 . The interpatient variability of docetaxel pharmacokinetics is mainly related to body surface area and hepatic function .

Result of Action

The result of docetaxel’s action is the prevention of cell division and promotion of cell death .

Action Environment

The action of docetaxel can be influenced by environmental factors such as the presence of liver metastases and impaired liver function . Patients with impaired liver function are at increased risk of serious adverse effects during treatment with docetaxel . Therefore, patients with impaired liver function should receive a reduced dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docetaxel hydrate is synthesized from 10-deacetylbaccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata) . The synthesis involves multiple steps, including esterification, protection, and deprotection reactions. The key steps include:

Esterification: The hydroxyl groups of 10-deacetylbaccatin III are esterified with appropriate acylating agents.

Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis, which are later removed.

Coupling: The protected intermediate is coupled with a side chain to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of 10-deacetylbaccatin III from yew tree needles, followed by chemical synthesis. The process is optimized for high yield and purity, involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Docetaxel hydrate undergoes various chemical reactions, including:

Oxidation: Oxidation of hydroxyl groups to form ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to form alcohols.

Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as chromium trioxide and pyridinium chlorochromate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Protecting Groups: Such as tert-butyldimethylsilyl chloride for hydroxyl groups.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis or modification .

Scientific Research Applications

Docetaxel hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Studied for its effects on cell division and apoptosis in various cell lines.

Medicine: Widely used in clinical research for developing new cancer therapies and drug delivery systems.

Industry: Used in the development of nanotechnology-based drug delivery systems for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to docetaxel hydrate include:

Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.

Uniqueness

This compound is unique due to its higher potency as an inhibitor of microtubule depolymerization compared to paclitaxel . It also has a broader spectrum of activity against various cancer types and is used in combination with other chemotherapeutic agents for enhanced efficacy .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYKORYUFJSCV-XKIQGVRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 |

Source

|

| Record name | Docetaxel trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)